(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine
Description
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
InChI Key |
FRSNRGFDBLBHOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CN)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiazole Ring
The initial and crucial step is the construction of the 1,3-thiazole ring. This is generally achieved by cyclization involving:
- Reaction of thiourea derivatives with α-haloketones under acidic or neutral conditions. The thiourea provides the sulfur and nitrogen atoms necessary for ring formation, while the α-haloketone contributes the carbon backbone.
Introduction of the Phenyl Group
Methylation at Position 4
- The methyl group at position 4 is typically introduced by methylation using methyl iodide or related methylating agents. This step often follows ring formation and phenyl substitution to ensure regioselectivity.
Introduction of the Methanamine Group at Position 2
- The methanamine functionality is installed via reductive amination. This involves reacting the thiazole intermediate with formaldehyde and ammonium chloride or other amine sources under reductive conditions, often using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
Laboratory-Scale Synthesis Example
A representative synthesis route adapted from related thiazole derivatives is as follows:
| Step | Reagents and Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Cyclization | Thiourea + α-haloketone, acidic medium, reflux | Formation of thiazole ring | Not specified |
| 2. Phenyl substitution | Phenacyl bromide, ethanol, reflux, 2 h | Introduction of phenyl at position 5 | High (typically >70%) |
| 3. Methylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | Methyl group at position 4 | Moderate to high |
| 4. Reductive amination | Formaldehyde + ammonium chloride + reducing agent | Formation of methanamine at position 2 | Moderate to high |
This sequence yields (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine or its dihydrochloride salt after purification.
Industrial Production Considerations
- Reactor Types: Batch or continuous flow reactors are employed to optimize reaction control, temperature, and mixing, enhancing yield and purity.
- Purification: The crude product is purified by recrystallization or chromatographic methods to isolate the dihydrochloride salt form with high purity.
- Scale-Up: Industrial scale-up requires careful control of reaction parameters to maintain product consistency and minimize impurities.
Related Synthetic Methods and Analogous Compounds
Research on related thiazole derivatives provides insight into alternative synthetic strategies:
- Reduction of ethyl esters of thiazole carboxylates using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C yields thiazolylmethanols, which can be further transformed into amines.
- Cyclocondensation of carbothioamides with phenacyl bromides in ethanol under reflux conditions furnishes thiazole derivatives with various aryl substitutions.
These methods underline the versatility of thiazole chemistry and provide routes that could be adapted for synthesizing this compound.
Data Table Summarizing Key Synthetic Parameters
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-phenyl-2-thiazolemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
The applications of (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine are not explicitly detailed within the provided search results. However, the search results do provide information on thiazole derivatives and their applications, which can be used to infer potential applications of the specified compound.
This compound
PubChem identifies this compound, also known as C11H12N2S, and provides its structure, chemical identifiers, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, and supplier lists .
Thiazole Compounds and Their Applications
Thiazoles, as a class of molecules, have diverse applications, particularly in medicinal chemistry .
Anticonvulsant Activity:
Certain thiazole derivatives exhibit anticonvulsant properties . For example:
- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide demonstrated anticonvulsant properties .
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed anticonvulsant activity with a median anti-PTZ effective dose (ED 50) of 18.4 mg/kg .
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide showed high activity as an anticonvulsant .
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole and 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl)-1H-1,2,4-triazole provided protection in seizure models .
Anticancer Activity:
Thiazole derivatives have shown promise in anticancer research :
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides exhibited selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells .
- Indole-linked thiazoles have demonstrated anticancer potential and cell line selectivity .
Antitubercular Activity:
Some thiazole compounds exhibit anti-tubercular activity :
- 4-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]substiuted-2H-chromen-2-one derivatives showed anti-tubercular action .
Antimicrobial Activity:
Thiadiazoles were synthesized and tested for antimicrobial activity .
Cosmetics:
Thiazoles may have applications in cosmetics . Experimental designs are used to optimize topical formulations with thiazoles and evaluate their physical, sensory, and moisturizing properties .
Mechanism of Action
The mechanism of action of 4-Methyl-5-phenyl-2-thiazolemethanamine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
The following table summarizes key structural and functional differences between (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine and analogous compounds:
Structural and Functional Insights
- Substituent Position Effects: The phenyl group at C5 in the target compound (vs. Electron-withdrawing groups (e.g., -CF₃ in ) increase the thiazole ring’s electrophilicity, enhancing stability under acidic conditions but possibly reducing amine reactivity.
Amine Modifications :
Applications in Synthesis :
- Compounds like this compound are structurally related to chiral oxazolidines (e.g., ), which are used in stereoselective synthesis. The phenyl and methyl groups may act as chiral inducers.
- The trifluoromethyl derivative () is priced at $879/1g, suggesting specialized applications in high-value pharmaceuticals or agrochemicals.
Physicochemical and Commercial Considerations
- Molecular Weight and Polarity: The target compound (MW 204.29) is larger than simpler analogs like (4-Methyl-1,3-thiazol-5-yl)methanamine (MW 128.19), implying differences in solubility and bioavailability.
Synthetic Accessibility :
- and highlight commercial availability of these compounds at 95% purity, indicating established synthetic routes. However, complex derivatives (e.g., ) require multi-step synthesis, reflected in their higher cost.
Biological Activity
(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several chemical transformations. Common methods include condensation reactions and the use of various reagents to introduce the thiazole ring and phenyl group. The general synthetic route can be summarized as follows:
- Starting Materials : 4-methylthiazole and phenyl derivatives.
- Reagents : Amine sources for methanamine attachment.
- Conditions : Varying temperatures and solvents depending on the specific reaction pathway.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring allows these compounds to interact with microbial enzymes and disrupt essential metabolic processes. Studies have shown that this compound can effectively inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The compound showed promising results with significant cytotoxic effects:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.8 | Induction of apoptosis via mitochondrial pathways |
| A549 | 22.4 | Inhibition of cell proliferation through cell cycle arrest |
The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring significantly enhance the anticancer activity of thiazole derivatives. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring has been correlated with increased potency.
The biological activity of this compound can be attributed to its ability to modulate various cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Signal Transduction Pathways : It appears to affect pathways related to cell survival and apoptosis.
- DNA Interaction : Preliminary studies suggest potential interaction with DNA, leading to disruption of replication in cancer cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
-
Study on HepG2 Cells :
- Objective : To evaluate cytotoxic effects.
- Findings : The compound induced significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
-
Antimicrobial Efficacy Study :
- Objective : To assess antibacterial properties against Staphylococcus aureus.
- Findings : Demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Q & A
Advanced Question
- Salt formation : Synthesize hydrochloride salts via HCl gas bubbling in anhydrous ether, as seen in thiazole-amine derivatives (e.g., (4-Methylthiazol-2-yl)methanamine dihydrochloride, CAS 71064-30-7) .
- Co-solvents : Use DMSO:water (1:9) or PEG-400 for in vitro assays.
- Lyophilization : For long-term storage, lyophilize the compound after salt formation .
How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
Advanced Question
Focus on modular substitutions:
- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂ at C-4) to alter electronic properties .
- Phenyl ring : Replace with substituted aryl groups (e.g., 4-fluorophenyl) to enhance lipophilicity, as shown in acetamide-thiazole hybrids () .
- Methanamine side chain : Replace with bulkier amines (e.g., piperidine) to probe steric effects .
Synthetic routes for analogs may involve Suzuki coupling or nucleophilic substitution .
What computational tools are suitable for predicting the biological targets or pharmacokinetic properties of this compound?
Advanced Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging thiazole’s metal-coordination ability .
- ADMET prediction : Tools like SwissADME estimate logP (∼2.1), bioavailability (∼55%), and blood-brain barrier penetration .
- MD simulations : GROMACS can assess stability in lipid bilayers for membrane-targeting studies .
How can researchers validate the biological activity of this compound in vitro, and what controls are essential?
Advanced Question
- Assay design : Use dose-response curves (0.1–100 μM) in cell viability assays (e.g., MTT). Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
- Target engagement : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays .
- Counter-screening : Test against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
What are the common synthetic byproducts or degradation products of this compound, and how can they be identified?
Advanced Question
- Byproducts : Hydrolysis of the thiazole ring under acidic conditions may yield thioureas or open-chain amines .
- Degradation studies : Perform accelerated stability testing (40°C/75% RH for 3 months) and analyze via LC-MS.
- Isolation : Use preparative HPLC to isolate impurities and characterize via HRMS/NMR .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 205.08 g/mol (C₁₁H₁₃N₂S) | |
| Melting Point | 139–141°C (similar thiazoles) | |
| logP (Predicted) | 2.1 (SwissADME) | |
| Solubility in Water | <1 mg/mL (improved via salt forms) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
